molecular formula C13H20O2 B1270806 3-Ethyladamantane-1-carboxylic acid CAS No. 37845-05-9

3-Ethyladamantane-1-carboxylic acid

Cat. No. B1270806
CAS RN: 37845-05-9
M. Wt: 208.3 g/mol
InChI Key: ZJBLNYRNJSFPQO-UHFFFAOYSA-N
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Description

3-Ethyladamantane-1-carboxylic acid (3-EACA) is an organic compound that is widely used in the research and development of new drugs and chemical compounds. It is a versatile compound that has a wide range of applications, from being used as a starting material for synthesizing other compounds, to being used as a comparison drug in drug testing. 3-EACA has also been studied for its potential to provide therapeutic benefits and to act as a drug delivery system.

Scientific Research Applications

1. Chemical Reactions and Synthesis

3-Ethyladamantane-1-carboxylic acid plays a role in various chemical reactions and synthesis processes. For instance, it is formed predominantly when carboxylation of 2-(1-adamantyl)ethanol occurs at room temperature, showcasing its significance in stereochemical processes and hydride shifts in organic chemistry (Alford, Cuddy, Grant, & Mckervey, 1972). Similarly, studies on the rearrangement of saturated tricyclic hydrocarbons, like the synthesis of 1-ethyladamantane from adamantane, highlight the potential of this compound in catalyst-driven transformations (Honna, Ichikawa, & Iida, 1986).

2. Bioconjugation Studies

This compound also finds relevance in bioconjugation studies. The research on amide formation by carbodiimide in aqueous media has implications for understanding reactions involving carboxylic acids, including this compound (Nakajima & Ikada, 1995). These insights are critical for biochemical and pharmaceutical applications where specific carboxylic acids are involved.

3. Synthesis of Cage Compounds

The synthesis of ethyl 5-oxohomoadamantane-4-carboxylate and its use as a precursor for polyfunctional homoadamantanes illustrates the role of related compounds in creating cage analogues of acetoacetic ester. Such compounds have potential applications in synthesizing heterocyclic compounds with antiviral properties, indicating the broader implications of research involving this compound (Klimochkin, Tkachenko, & Rybakov, 2018).

4. Material Chemistry

Additionally, research involving the chemical transformations of tetracyclo[3.3.1.1.3,7.0.1,3]decane (1,3-dehydroadamantane) with carboxylic acid esters, including reactions similar to this compound, provides insights into material chemistry, especially in the synthesis of esters with adamantyl groups (Mokhov, Butov, & Dyakonov, 2017).

properties

IUPAC Name

3-ethyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBLNYRNJSFPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371301
Record name 3-ethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37845-05-9
Record name 3-ethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions that carboxylation of 2-(1-adamantyl)ethanol can lead to the formation of both 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid. What reaction conditions favor the formation of this compound?

A1: According to the research, conducting the carboxylation of 2-(1-adamantyl)ethanol at room temperature, regardless of concentration, predominantly yields this compound []. Elevated temperatures (e.g., 50°C) result in a mixture of this compound and adamantane-1-carboxylic acid in roughly equal amounts []. Therefore, lower temperatures favor the selective synthesis of this compound.

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